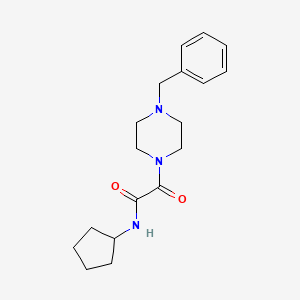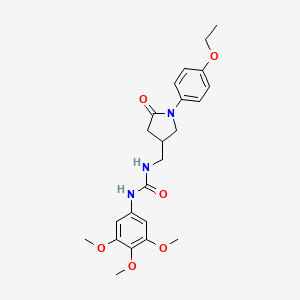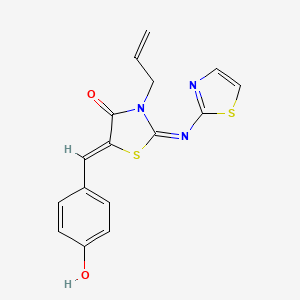![molecular formula C17H19N3O3S B2921223 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 2034331-81-0](/img/structure/B2921223.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . Pyrrolopyridine derivatives have been studied for their potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized starting from 1,4-hexadiene . Another method involves the 1,3-dipolar cycloaddition reaction of ethyl (Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and azomethine ylide .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Research in chemical synthesis has explored the use of sulfonamide derivatives in facilitating novel organic transformations. For instance, Králová et al. (2019) described the synthesis of pyrrolidin-3-ones from serine and threonine-derived sulfonamides, highlighting an unexpected reaction outcome and proposing a mechanistic explanation for this finding. This research demonstrates the role of sulfonamides in mediating complex rearrangement reactions, potentially offering new pathways in synthetic chemistry (Králová et al., 2019).
Organic Catalysts
Sulfonamides have also been identified as effective catalysts in stereoselective synthesis. Singh et al. (2013) showcased the use of a pyrrolidine-based catalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, achieving high yields and excellent stereoselectivity. This illustrates sulfonamides' potential in enantioselective catalysis, contributing to the development of chiral molecules with high purity (Singh et al., 2013).
Antibacterial Agents
In the quest for new antibacterial compounds, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity. This research underscores the importance of sulfonamide derivatives in the development of new antibiotics, addressing the growing concern of antibiotic resistance (Azab et al., 2013).
Adenosine Receptor Agonists
The pharmacological applications of sulfonamides extend to the design of adenosine receptor agonists. Baraldi et al. (2004) synthesized and tested derivatives displaying nanomolar affinity for the human A3 adenosine receptor subtype, highlighting sulfonamides' role in modulating receptor activity. Such compounds could be pivotal in developing new treatments for cardiovascular, inflammatory, and other diseases (Baraldi et al., 2004).
Material Science and Electrochemistry
In material science, the structural modification of pyrrolidinium cations with sulfonamide groups has been explored for applications in ionic liquids and electrolytes. Forsyth et al. (2006) investigated N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, revealing their potential as ionic liquids and solid electrolytes, which could have significant implications for energy storage technologies (Forsyth et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-19-10-7-15-8-11-20(17(21)16(15)19)12-9-18-24(22,23)13-14-5-3-2-4-6-14/h2-8,10-11,18H,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXWXWUPLQIPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2921141.png)
![3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide](/img/structure/B2921143.png)
![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)(prop-2-yn-1-yl)amine](/img/structure/B2921144.png)

![2-((2-[(2-Furylmethyl)amino]-2-oxoethyl)thio)benzoic acid](/img/structure/B2921147.png)

![4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2921152.png)
![(Z)-1-(3-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2921153.png)
![7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2921154.png)

![4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2921157.png)
![N-methyl-2-[(3-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2921159.png)
![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2921160.png)